![molecular formula C20H17FN6O2 B2357336 N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1396863-17-4](/img/structure/B2357336.png)

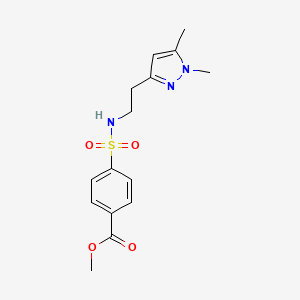

N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

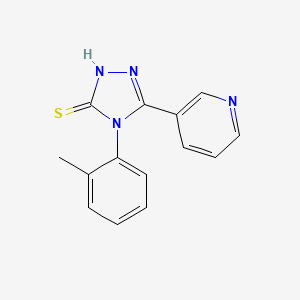

The compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a pyridine ring, a triazole ring, and a carboxamide group . It’s likely that this compound could have potential applications in medicinal chemistry, given the presence of these functional groups which are often found in bioactive compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized for various studies . For instance, a study designed and synthesized 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1 (2H)-one to evaluate their inhibitory activities against BRD4 .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined by methods such as single crystal X-ray diffraction and DFT calculations using the B3LYP method . These methods could potentially be used to determine the structure of the requested compound.

科学的研究の応用

Antitumor and Antimicrobial Activities

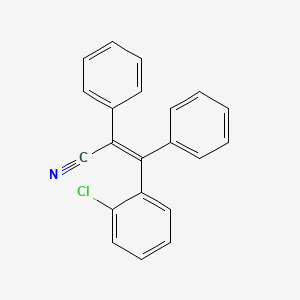

Compounds derived from similar structural frameworks have shown promising results in antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones were synthesized as key intermediates, leading to the discovery of substituted pyridine derivatives with cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), showing inhibition effects comparable to 5-fluorouracil. These compounds also exhibited antimicrobial activities, highlighting their potential in developing new therapeutic agents (S. Riyadh, 2011).

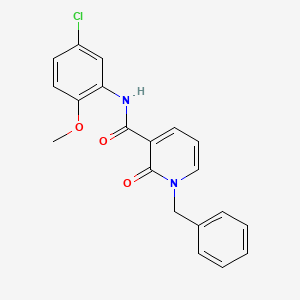

Antitubercular and Antibacterial Activities

A series of carboxamide derivatives related to the core structure of interest were synthesized and screened for their antitubercular and antibacterial activities. Notably, the difluoro-4-chlorophenyl and 6-chloropyridine-3-yl derivatives emerged as more potent agents than the reference drugs Pyrazinamide and Streptomycin. This study underscores the potential of such compounds in addressing tuberculosis and bacterial infections (S. Bodige et al., 2020).

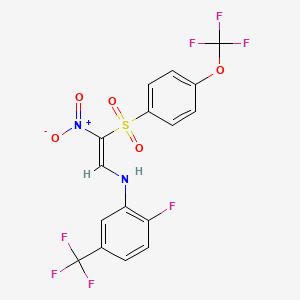

Anticancer and Anti-5-lipoxygenase Agents

Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds were found to exhibit cytotoxic effects against cancer cell lines and inhibit 5-lipoxygenase, indicating their potential as therapeutic agents for cancer and inflammatory diseases (A. Rahmouni et al., 2016).

Synthesis of Novel Aromatic Polyamides

Research into the synthesis of novel aromatic polyamides based on similar core structures has led to the development of materials with potential applications in various industries. These polyamides are characterized by high molecular weight, solubility in polar aprotic solvents, and the ability to form transparent, flexible, and tough films. Their thermal properties make them suitable for high-temperature applications (S. Hsiao et al., 1999).

作用機序

Target of Action

Similar compounds have been found to inhibitBRD4 , a protein that plays a key role in transcription regulation and chromatin remodeling.

Mode of Action

Similar compounds have been shown to interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .

Biochemical Pathways

Brd4 inhibitors, like the similar compounds mentioned, are known to affect pathways related totranscription regulation and chromatin remodeling .

Result of Action

Similar compounds have been shown to exhibit significant anti-proliferative activity against certain cancer cell lines . They have also been shown to modulate the expression of certain genes, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle .

特性

IUPAC Name |

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN6O2/c1-12-14(13(2)29-25-12)11-23-20(28)18-19(16-8-5-6-10-22-16)27(26-24-18)17-9-4-3-7-15(17)21/h3-10H,11H2,1-2H3,(H,23,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVYOPQMWYYJCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide](/img/structure/B2357253.png)

![N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide](/img/structure/B2357255.png)

![3-chloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}propanamide](/img/structure/B2357256.png)

![3-(2-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2357260.png)

![3-(2-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2357262.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2357265.png)

![3-(1,3-Benzodioxol-5-yl)-5-(5-{[(4-methylbenzyl)thio]methyl}-2-furyl)-1,2,4-oxadiazole](/img/structure/B2357269.png)

![(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2357272.png)

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2357276.png)